molecular formula C12H9BrClN B1445103 8-Bromo-4-chloro-2-cyclopropylquinoline CAS No. 1342990-84-4

8-Bromo-4-chloro-2-cyclopropylquinoline

Cat. No.: B1445103
CAS No.: 1342990-84-4
M. Wt: 282.56 g/mol
InChI Key: BMEBGUZGAJXWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 8-Bromo-4-chloro-2-cyclopropylquinoline typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored for its mild reaction conditions and functional group tolerance. The general synthetic route involves the coupling of a bromo-substituted quinoline with a chloro-substituted cyclopropyl reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

8-Bromo-4-chloro-2-cyclopropylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound and its derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinoline derivatives.

Scientific Research Applications

8-Bromo-4-chloro-2-cyclopropylquinoline has several scientific research applications:

Mechanism of Action

quinoline derivatives generally exert their effects by interacting with DNA and enzymes involved in DNA replication and repair . They can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death.

Properties

IUPAC Name

8-bromo-4-chloro-2-cyclopropylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN/c13-9-3-1-2-8-10(14)6-11(7-4-5-7)15-12(8)9/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEBGUZGAJXWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=CC=C3Br)C(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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